molecular formula C21H25ClN2O2 B5121690 N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride

N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride

Cat. No.: B5121690
M. Wt: 372.9 g/mol
InChI Key: INKWYBZPBHKDQM-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the butoxyphenyl and methoxy groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The 4-butoxyphenyl and 6-methoxy groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of strong bases like sodium hydride or potassium tert-butoxide.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which improves its stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring into a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine
  • N-(4-butoxyphenyl)acetamide
  • 4-n-Butoxyphenyl isocyanate

Uniqueness

N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride is unique due to its specific combination of substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(4-butoxyphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-4-5-12-25-17-8-6-16(7-9-17)23-21-13-15(2)22-20-11-10-18(24-3)14-19(20)21;/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWYBZPBHKDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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